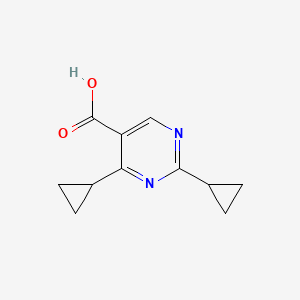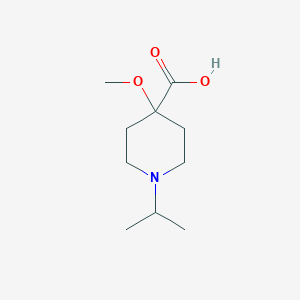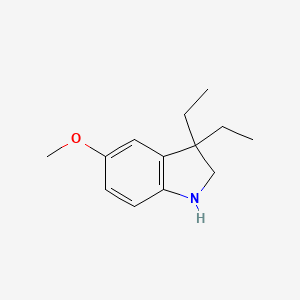
3-(2-methylpropanoyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methylpropanoyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl chloride is a complex organic compound that belongs to the class of benzazepines This compound is characterized by its unique structure, which includes a benzazepine ring system substituted with a 2-methylpropanoyl group and a sulfonyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpropanoyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the benzazepine core, followed by the introduction of the 2-methylpropanoyl group and the sulfonyl chloride group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations.
Preparation of Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine.
Introduction of 2-methylpropanoyl Group: The 2-methylpropanoyl group can be introduced via an acylation reaction using 2-methylpropanoyl chloride in the presence of a suitable base, such as pyridine.
Introduction of Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced through a sulfonation reaction using chlorosulfonic acid or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
3-(2-methylpropanoyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form sulfonamide, sulfonate, and other derivatives.
Reduction Reactions: The carbonyl group in the 2-methylpropanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzazepine ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Alcohol Derivatives: Formed from the reduction of the carbonyl group.
科学研究应用
3-(2-methylpropanoyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-methylpropanoyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzazepine core may also interact with receptors in the central nervous system, leading to various pharmacological effects.
相似化合物的比较
Similar Compounds
2-methylpropanoyl chloride: A simpler acyl chloride used in organic synthesis.
Benzazepine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-(2-methylpropanoyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl chloride is unique due to the combination of its benzazepine core, 2-methylpropanoyl group, and sulfonyl chloride group. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
属性
分子式 |
C14H18ClNO3S |
|---|---|
分子量 |
315.8 g/mol |
IUPAC 名称 |
3-(2-methylpropanoyl)-1,2,4,5-tetrahydro-3-benzazepine-7-sulfonyl chloride |
InChI |
InChI=1S/C14H18ClNO3S/c1-10(2)14(17)16-7-5-11-3-4-13(20(15,18)19)9-12(11)6-8-16/h3-4,9-10H,5-8H2,1-2H3 |
InChI 键 |
ODEDNXSMUHJTRH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)N1CCC2=C(CC1)C=C(C=C2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid](/img/structure/B13187823.png)


![2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13187838.png)
methanol](/img/structure/B13187839.png)

![8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13187856.png)




![3-[1-(Aminomethyl)cyclopropyl]pyrrolidin-3-ol](/img/structure/B13187885.png)

![Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13187902.png)
